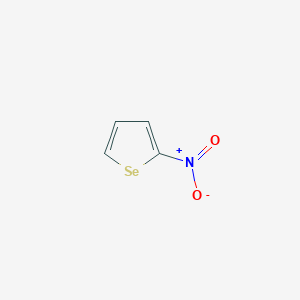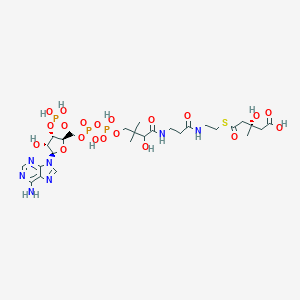
HMG-CoA
Vue d'ensemble
Description
3-Hydroxy-3-methylglutaryl coenzyme A, commonly referred to as HMG-CoA, is a crucial intermediate in the mevalonate pathway and ketogenesis. It plays a significant role in the biosynthesis of cholesterol and other isoprenoids. This compound is formed from acetyl coenzyme A and acetoacetyl coenzyme A by the enzyme this compound synthase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HMG-CoA is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through the action of this compound synthase. The reaction involves the condensation of these two molecules to form this compound. The enzyme this compound reductase then catalyzes the reduction of this compound to mevalonate in an NADPH-dependent reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus species, are used to produce this compound reductase inhibitors, which are crucial for the biosynthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
HMG-CoA undergoes several types of chemical reactions, including:
Reduction: This compound is reduced to mevalonate by this compound reductase in the presence of NADPH.
Condensation: Acetyl coenzyme A and acetoacetyl coenzyme A condense to form this compound.
Common Reagents and Conditions
NADPH: Used as a reducing agent in the reduction of this compound to mevalonate.
This compound Synthase: Catalyzes the condensation of acetyl coenzyme A and acetoacetyl coenzyme A.
Major Products Formed
Mevalonate: Formed from the reduction of this compound.
Acetoacetate: Can be formed from the cleavage of this compound in ketogenesis.
Applications De Recherche Scientifique
HMG-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
HMG-CoA exerts its effects primarily through its role in the mevalonate pathway. The enzyme this compound reductase catalyzes the conversion of this compound to mevalonate, a crucial step in the biosynthesis of cholesterol. This enzyme is the target of statins, which inhibit its activity and thereby reduce cholesterol synthesis . The molecular targets and pathways involved include the regulation of low-density lipoprotein receptors and the modulation of cholesterol levels in the liver .
Comparaison Avec Des Composés Similaires
HMG-CoA can be compared with other similar compounds, such as:
Acetyl Coenzyme A: A precursor in the synthesis of this compound.
Acetoacetyl Coenzyme A: Another precursor in the synthesis of this compound.
Mevalonate: The product of this compound reduction.
Uniqueness
This compound is unique due to its dual role in both the mevalonate pathway and ketogenesis. Its ability to be converted into mevalonate makes it a critical intermediate in cholesterol biosynthesis, while its cleavage can lead to the production of ketone bodies .
Propriétés
IUPAC Name |
5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVTRNMFUVUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7O20P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-55-5 | |
| Record name | S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


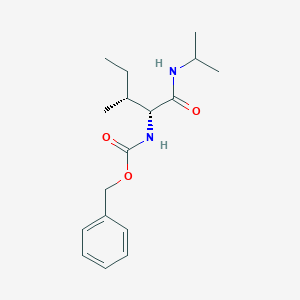
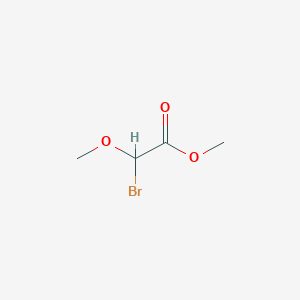
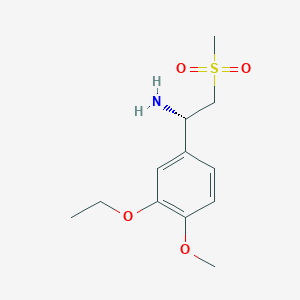
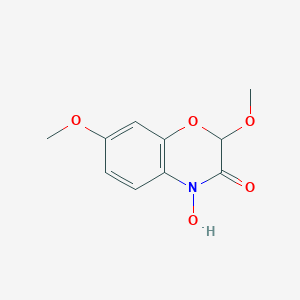
![5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole](/img/structure/B108287.png)
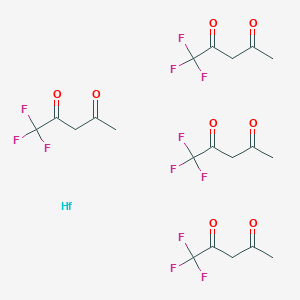
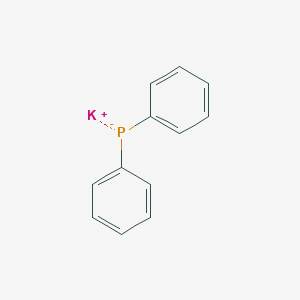

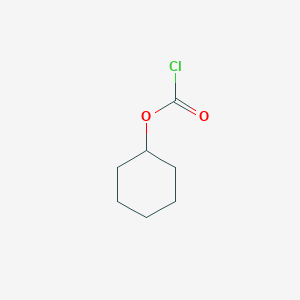

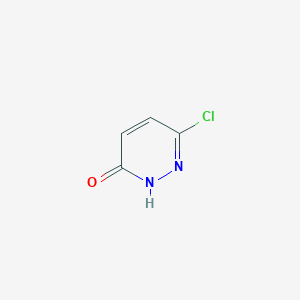

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
